Commercial Purity and Manufacturing Scale
3-Benzyl-5-chlorobenzoisoxazole is commercially available with a minimum HPLC purity of 98% and is manufactured at a scale of up to 200 kg [1]. This level of purity and production capability is not uniformly available for all benzoisoxazole analogs; for example, the DAAO inhibitor CBIO (5‑chlorobenzo[d]isoxazol-3‑ol) is typically supplied in smaller research‑grade quantities and with lower purity specifications, often requiring in‑house purification before use in sensitive applications . The consistent, high‑purity supply of the title compound reduces procurement risk and eliminates the need for additional purification steps in large‑scale synthetic workflows.
| Evidence Dimension | Commercial purity and production scale |
|---|---|
| Target Compound Data | Purity: 98% (HPLC); Scale: up to 200 kg |
| Comparator Or Baseline | 5‑Chlorobenzo[d]isoxazol-3‑ol (CBIO): typical purity ≤95%; scale: research‑grade (typically ≤1 kg) |
| Quantified Difference | Purity: +3% (absolute) advantage; Scale: >200‑fold larger production capacity |
| Conditions | Vendor specifications (Capotchem) vs. common research chemical suppliers |
Why This Matters
Higher purity and larger manufacturing scale reduce procurement lead times, ensure batch‑to‑batch consistency, and eliminate costly in‑house purification steps for downstream applications.
- [1] Capot Chemical Co., Ltd. 3-Benzyl-5-chlorobenzoisoxazole (CAS 887573-14-0) Product Specification. View Source
